molecular formula C8H9ClO3 B3032446 2-Chloro-3,5-dimethoxyphenol CAS No. 18113-21-8

2-Chloro-3,5-dimethoxyphenol

Cat. No.: B3032446
CAS No.: 18113-21-8
M. Wt: 188.61 g/mol
InChI Key: UXZNREKNBHZYIT-UHFFFAOYSA-N
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Description

2-Chloro-3,5-dimethoxyphenol is an organic compound with the molecular formula C8H9ClO3. It is a chlorinated derivative of dimethoxyphenol, characterized by the presence of two methoxy groups and one chlorine atom attached to a phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

2-Chloro-3,5-dimethoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety information for 2-Chloro-3,5-dimethoxyphenol includes a warning signal word and hazard statements H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,5-dimethoxyphenol typically involves the chlorination of 3,5-dimethoxyphenol. One common method includes the reaction of 3,5-dimethoxyphenol with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of a hydrogen atom with a chlorine atom on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety. The use of automated systems allows for precise monitoring of temperature, pressure, and reaction time, optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Corresponding alcohols.

    Substitution: Amino or thiol derivatives.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-dimethoxyphenol involves its interaction with cellular components. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of metabolic pathways. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membrane integrity of microorganisms, causing cell lysis and death.

Comparison with Similar Compounds

    2-Chloro-3,5-diethoxyphenol: Similar structure but with ethoxy groups instead of methoxy groups.

    2-Chloro-3,5-dimethylphenol: Similar structure but with methyl groups instead of methoxy groups.

Comparison:

    2-Chloro-3,5-dimethoxyphenol vs. 2-Chloro-3,5-diethoxyphenol: The methoxy groups in this compound make it more hydrophilic compared to the ethoxy groups in 2-Chloro-3,5-diethoxyphenol, affecting its solubility and reactivity.

    This compound vs. 2-Chloro-3,5-dimethylphenol: The presence of methoxy groups in this compound increases its electron-donating ability, making it more reactive in electrophilic substitution reactions compared to 2-Chloro-3,5-dimethylphenol.

Properties

IUPAC Name

2-chloro-3,5-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNREKNBHZYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30537273
Record name 2-Chloro-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18113-21-8
Record name 2-Chloro-3,5-dimethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18113-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-dimethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30537273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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